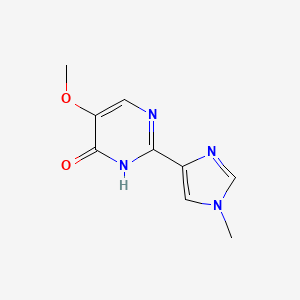
5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 1933672-26-4, is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules that exhibit significant biological activity, making it a subject of study in medicinal chemistry, pharmacology, and industrial chemistry.
準備方法
The preparation of 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the use of substituted bridge ring inhibitors. . Industrial production methods often employ large-scale synthesis techniques to ensure the compound’s purity and yield.
化学反応の分析
5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, it has been studied for its inhibitory effects on certain enzymes and receptors, making it a candidate for drug development. In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit the activity of a particular enzyme, thereby altering the metabolic processes within a cell. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous core structures or functional groups. For example, compounds with similar inhibitory effects on enzymes or receptors may share structural similarities with this compound. the specific substituents and modifications present in this compound can confer unique properties, such as enhanced potency or selectivity, distinguishing it from other compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
IUPAC Name |
5-methoxy-2-(1-methylimidazol-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-4-6(11-5-13)8-10-3-7(15-2)9(14)12-8/h3-5H,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJVXXBGDFZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NC=C(C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
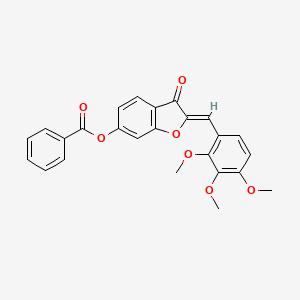
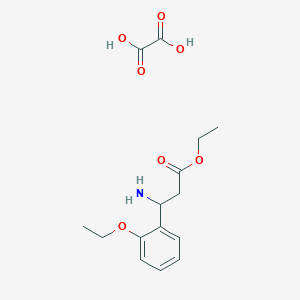

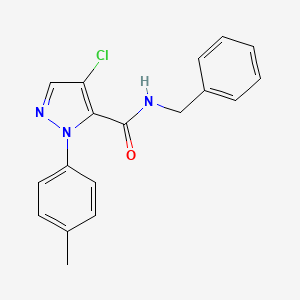
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)

![1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2827760.png)
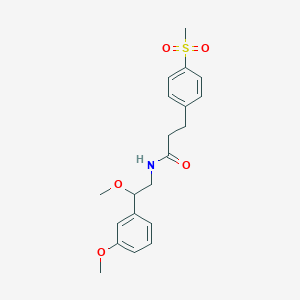

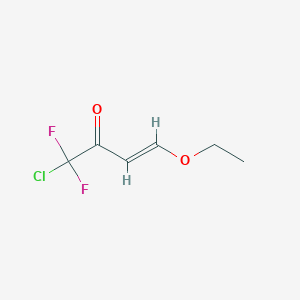
![N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2827768.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/new.no-structure.jpg)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)
